molecular formula C11H12N4O6 B4772809 N-(morpholin-4-yl)-2,4-dinitrobenzamide

N-(morpholin-4-yl)-2,4-dinitrobenzamide

Cat. No.: B4772809
M. Wt: 296.24 g/mol
InChI Key: ZWBFGWFYVDHHMU-UHFFFAOYSA-N
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Description

Contextualization within Nitroaromatic and Amide Chemistry Research

N-(morpholin-4-yl)-2,4-dinitrobenzamide is a molecule that integrates two critical functional groups in the realm of medicinal and materials chemistry: the nitroaromatic system and the amide linkage. Nitroaromatic compounds, characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring, are a cornerstone of many areas of chemical research. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, making them key components in energetic materials, dyes, and importantly, in the design of therapeutic agents. encyclopedia.pub The biological activity of many nitroaromatic compounds is often linked to the reduction of the nitro group within cells, a process that can generate reactive nitrogen species with antimicrobial or cytotoxic effects. encyclopedia.pub

The amide functional group (-C(=O)N-), on the other hand, is one of the most prevalent linkages in biologically active molecules, including peptides and proteins. Its stability, planarity, and ability to participate in hydrogen bonding are crucial for molecular recognition and binding to biological targets. nih.gov The incorporation of an amide bond into a molecule can significantly influence its pharmacokinetic properties. The morpholine (B109124) moiety, a heterocyclic amine, is frequently incorporated into drug candidates to enhance their pharmacological profiles, including potency and pharmacokinetic properties. nih.govnih.gov The combination of the 2,4-dinitrobenzoyl scaffold with a morpholine-containing amide gives this compound its unique chemical character, suggesting a potential for biological activity.

Historical Trajectory of Related Dinitrobenzamide Derivatives in Scholarly Literature

The scientific literature documents a rich history of research into dinitrobenzamide derivatives, driven primarily by their potential as antimicrobial agents. A significant focus of this research has been in the field of antitubercular drug discovery. For instance, a class of compounds known as dinitrobenzamides has been investigated as inhibitors of the Mycobacterium tuberculosis enzyme DprE1, which is essential for the synthesis of the mycobacterial cell wall.

Research in this area has explored a variety of dinitrobenzamide derivatives, with modifications to the amine portion of the amide linkage to understand structure-activity relationships (SAR). Studies have shown that the nature of the substituent on the amide nitrogen plays a crucial role in the antimycobacterial activity. For example, the synthesis and evaluation of a series of N-alkylphenyl-3,5-dinitrobenzamide analogs have been reported, with some compounds exhibiting potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis.

Furthermore, research into related compounds, such as 5-aziridinyl-2,4-dinitrobenzamide (CB 1954), has demonstrated selective inhibitory effects in cancer models, highlighting the diverse biological potential of the dinitrobenzamide scaffold. nih.gov While direct historical literature on this compound is not extensively available, the trajectory of related compounds provides a strong precedent for its investigation as a potentially bioactive molecule.

Rationale and Academic Significance for Investigating this compound

The rationale for investigating this compound is rooted in the established biological significance of its constituent chemical motifs. The 2,4-dinitrophenyl group is a well-known reactive moiety, and its incorporation into a benzamide (B126) structure presents a scaffold with recognized potential for biological activity. The presence of two nitro groups is known to enhance the antimicrobial activity in some series of compounds. encyclopedia.pub

The morpholine ring is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. nih.gov Its inclusion in a molecule can improve solubility, metabolic stability, and other pharmacokinetic properties. Therefore, the combination of the dinitrobenzamide core with the morpholine moiety in this compound presents a logical step in the exploration of new chemical entities with potential therapeutic applications.

The academic significance of studying this compound lies in its potential to contribute to the understanding of the structure-activity relationships of dinitrobenzamide derivatives. Investigating its synthesis, chemical properties, and biological activity can provide valuable data for the rational design of new and more effective therapeutic agents.

Overview of Research Objectives and Contributions to Fundamental Chemical and Biological Sciences

The primary research objectives for the investigation of this compound would encompass several key areas. A fundamental objective is the development of an efficient and scalable synthetic route to the pure compound. This would likely involve the acylation of morpholine with 2,4-dinitrobenzoyl chloride.

A detailed characterization of the compound using modern analytical techniques is another crucial objective. This would include spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its chemical structure. Furthermore, X-ray crystallography would be invaluable for determining its three-dimensional molecular structure, providing insights into its conformation and potential intermolecular interactions. While no specific crystal structure data for this compound is publicly available, data for a related compound, N-[(Morpholin-4-yl)carbonothioyl]-4-nitrobenzamide, reveals a non-planar molecule with a chair conformation for the morpholine ring. nih.gov

The exploration of the biological activity of this compound would be a significant research focus. Based on the known activities of related compounds, initial screening would likely target its antimicrobial properties, particularly against bacteria and fungi. encyclopedia.pubresearchgate.net

The potential contributions of such research to fundamental chemical and biological sciences are multifold. A successful synthesis and characterization would add to the repository of known chemical compounds. The biological data would contribute to the growing body of knowledge on the structure-activity relationships of nitroaromatic amides and could potentially identify a new lead compound for drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-morpholin-4-yl-2,4-dinitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O6/c16-11(12-13-3-5-21-6-4-13)9-2-1-8(14(17)18)7-10(9)15(19)20/h1-2,7H,3-6H2,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWBFGWFYVDHHMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N Morpholin 4 Yl 2,4 Dinitrobenzamide

Strategic Approaches to the Synthesis of the Dinitrobenzamide Core

The formation of the central dinitrobenzamide structure is the critical step in the synthesis. This involves creating an amide linkage, a fundamental transformation in organic chemistry.

The creation of the amide bond in N-(morpholin-4-yl)-2,4-dinitrobenzamide is typically achieved via nucleophilic acyl substitution. The mechanism involves the attack of the nucleophilic nitrogen atom of morpholine (B109124) on the electrophilic carbonyl carbon of an activated 2,4-dinitrobenzoyl derivative. The presence of two electron-withdrawing nitro groups on the aromatic ring significantly enhances the electrophilicity of the carbonyl carbon, facilitating the reaction.

Modern amidation techniques can be employed to optimize this process. numberanalytics.com Transition metal catalysis, using metals like palladium or copper, can facilitate the coupling of amines with carboxylic acid derivatives under mild conditions. numberanalytics.com Organocatalysis, which utilizes small organic molecules to promote reactions, offers a metal-free alternative. numberanalytics.com For instance, 4-dimethylaminopyridine (B28879) (DMAP) is a well-known catalyst for acylation reactions, accelerating the process by forming a highly reactive acylpyridinium intermediate. The general mechanism involves the activation of the carboxylic acid derivative, followed by nucleophilic attack and subsequent elimination of a leaving group to form the stable amide product. numberanalytics.com

The selection of appropriate precursors is paramount for a successful synthesis. The most common precursor for the dinitrobenzoyl moiety is 2,4-dinitrobenzoyl chloride, due to the high reactivity of the acyl chloride group. Alternatively, 2,4-dinitrobenzoic acid can be used, but it requires activation with a coupling agent (e.g., DCC, EDC) to facilitate amidation.

Reactant optimization involves the systematic adjustment of reaction parameters to maximize yield and purity. nih.gov This can be achieved using Design of Experiments (DoE) methodologies to screen for significant factors and identify optimal conditions. nih.gov Key parameters for the synthesis of this compound include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Table 1: Comparison of Precursors for the 2,4-Dinitrobenzamide (B3032253) Core

Precursor Activating Agent Required Reactivity Byproducts
2,4-Dinitrobenzoic Acid Yes (e.g., DCC, EDC, SOCl₂) Moderate Urea derivatives, SO₂, HCl
2,4-Dinitrobenzoyl Chloride No High HCl

Regioselective Incorporation of the Morpholine Moiety

The attachment of the morpholine ring to the 2,4-dinitrobenzoyl core is a regioselective process, with the reaction occurring exclusively at the carbonyl carbon of the benzoyl group rather than at the aromatic ring itself under standard amidation conditions.

The primary pathway for attaching the morpholine moiety is through a nucleophilic acyl substitution reaction. The nitrogen atom of the morpholine acts as the nucleophile. Morpholine's secondary amine structure provides a readily available lone pair of electrons for this attack. While morpholine enamines can exhibit reduced nucleophilicity compared to other cyclic amines like piperidine, this is generally not a barrier for highly reactive electrophiles like 2,4-dinitrobenzoyl chloride. nih.gov The reaction proceeds rapidly, often in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid byproduct formed when using an acyl chloride precursor. mdpi.com This prevents the protonation of the morpholine reactant, which would render it non-nucleophilic.

While the reaction can proceed without a catalyst due to the high reactivity of the precursor, catalytic systems can be used to improve reaction rates and allow for milder conditions. As mentioned, organocatalysts like DMAP are effective. numberanalytics.com The reaction conditions are crucial for achieving high yields. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) are commonly used to avoid side reactions with the reactive acyl chloride. mdpi.com The reaction is often performed at room temperature or with gentle heating. mdpi.comresearchgate.net

Table 2: Typical Reaction Conditions for Morpholine Attachment

Parameter Condition Rationale
Solvent Aprotic (e.g., DCM, THF, DMF) Prevents reaction with the acyl chloride precursor.
Temperature 0°C to 120°C Balances reaction rate with control over side reactions. mdpi.com
Base Tertiary amine (e.g., Et₃N) Scavenges HCl byproduct without competing as a nucleophile.

| Catalyst | DMAP (optional) | Accelerates the rate of acylation. numberanalytics.com |

Derivatization and Functional Group Interconversions on the Core Structure

Once synthesized, the this compound structure can be further modified. Functional group interconversions are key transformations that alter the molecule's properties by changing its reactive centers. fiveable.mesolubilityofthings.com The most reactive sites for further derivatization on the core structure are the two nitro groups.

The reduction of aromatic nitro groups is a well-established and versatile transformation in organic synthesis. imperial.ac.uk This conversion opens up a vast array of subsequent chemical modifications. The selective reduction of one nitro group over the other can be challenging but may be achieved under carefully controlled conditions or with specific reagents. Common methods for nitro group reduction involve catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction using metals in acidic media (e.g., Sn/HCl, Fe/HCl). vanderbilt.edu The resulting amino groups can then undergo a wide range of reactions, such as diazotization followed by substitution (Sandmeyer reaction), acylation to form new amides, or alkylation.

Table 3: Potential Derivatization via Nitro Group Reduction

Reagent(s) Product(s) Reaction Type
H₂, Pd/C N-(morpholin-4-yl)-2,4-diaminobenzamide Catalytic Hydrogenation
Sn, conc. HCl N-(morpholin-4-yl)-2,4-diaminobenzamide Metal/Acid Reduction
Na₂S or (NH₄)₂S N-(4-amino-2-nitro-morpholin-4-yl)benzamide Selective Reduction (Zinin reduction)

Selective Reduction Pathways of Nitro Groups

The selective reduction of the two nitro groups on the aromatic ring of this compound presents a key synthetic challenge, offering pathways to various amino-substituted derivatives. The choice of reducing agent and reaction conditions determines the outcome of the reduction.

A common method for the selective reduction of one nitro group in a polynitroaromatic compound is the Zinin reduction, which typically employs sodium sulfide (B99878) or polysulfides in an aqueous or alcoholic medium. spcmc.ac.instackexchange.com For this compound, the application of sodium sulfide (Na₂S) would be expected to selectively reduce one of the nitro groups. commonorganicchemistry.com The regioselectivity of this reduction is influenced by steric and electronic factors. Generally, the least sterically hindered nitro group is preferentially reduced. stackexchange.com In the case of 2,4-dinitrobenzamide derivatives, the nitro group at the 4-position is typically less sterically hindered than the one at the 2-position, which is ortho to the amide group.

Another reagent for selective nitro group reduction is tin(II) chloride (SnCl₂). commonorganicchemistry.com This reagent is known for its mildness and can be used in the presence of other reducible functional groups. commonorganicchemistry.com Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) is a powerful method for nitro group reduction, but it is often less selective and can also reduce other functional groups if not carefully controlled. commonorganicchemistry.com Raney nickel is another effective catalyst for nitro group reduction. commonorganicchemistry.com

Table 1: Reagents for Selective Nitro Group Reduction

ReagentConditionsSelectivity
Sodium Sulfide (Na₂S)Aqueous/alcoholic solutionOften selective for one nitro group in polynitro compounds. stackexchange.comcommonorganicchemistry.com
Tin(II) Chloride (SnCl₂)Acidic mediaMild and can be selective in the presence of other functional groups. commonorganicchemistry.com
Zinc (Zn)Acidic media (e.g., Acetic Acid)Mild method for reducing nitro groups to amines. commonorganicchemistry.com
Iron (Fe)Acidic media (e.g., Acetic Acid)Mild method for reducing nitro groups to amines. commonorganicchemistry.com

Transformations Involving the Amide Linkage and Aromatic Ring

The amide linkage and the dinitrophenyl ring in this compound are key sites for further chemical transformations.

The amide bond itself is generally stable, but it can be activated for nucleophilic attack. Electrophilic activation of the amide can be achieved using reagents like triflic anhydride (B1165640) (Tf₂O), which converts the amide into a highly reactive iminium triflate intermediate. nih.gov This activation allows for subsequent reactions with nucleophiles.

The dinitrophenyl ring is highly electron-deficient due to the presence of the two electron-withdrawing nitro groups. This deactivation makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, a common transformation for such systems. However, electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are generally difficult on this highly deactivated ring. youtube.com

Chemical Modifications on the Morpholine Ring System

The morpholine ring is a versatile scaffold that can be modified to modulate the properties of the molecule. sci-hub.senih.gove3s-conferences.org The nitrogen atom of the morpholine ring in this compound is part of an amide linkage and is therefore not basic or nucleophilic. However, modifications to the morpholine ring itself can be envisioned starting from substituted morpholine precursors prior to the amide bond formation.

For instance, the synthesis of morpholine derivatives can be achieved through various methods, including the cyclization of 1,2-amino alcohols. chemrxiv.org Substituted morpholines can be prepared and then coupled with 2,4-dinitrobenzoyl chloride to generate a library of analogs.

One specific modification of the morpholine nitrogen is N-formylation. The synthesis of N-formyl morpholine has been reported as a green solvent. ajgreenchem.com While the nitrogen in the target compound is already part of an amide, this highlights a potential reaction on the parent morpholine molecule.

The morpholine ring is known to be a target for oxidative metabolism in drug molecules, which can lead to ring opening. sci-hub.se This metabolic liability has prompted research into the synthesis of modified morpholines to enhance metabolic stability. sci-hub.senih.gov

Exploration of Sustainable and Green Chemical Principles in Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. chembam.comboehringer-ingelheim.com These principles can be applied to the synthesis of this compound.

Key aspects of a green synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. chembam.com

Use of Catalysts: Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. chembam.comscitechdaily.com For instance, developing catalytic methods for the amidation reaction would be a green alternative to the use of stoichiometric coupling agents.

Safer Solvents and Reagents: Utilizing less hazardous solvents and reagents. rsc.org The synthesis of N-formyl morpholine has been explored as a green solvent. ajgreenchem.com The use of water-based solvent systems is also a key aspect of green chemistry. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. scitechdaily.com The use of alternative energy sources like microwave irradiation can also contribute to a greener process. chembam.com

Waste Reduction: Minimizing or eliminating the formation of waste products. boehringer-ingelheim.com

A sustainable approach to the synthesis of this compound would involve a streamlined process with high yields, minimal waste, and the use of environmentally friendly reagents and conditions. rsc.org For example, a one-pot synthesis where multiple reaction steps are carried out in a single reactor without isolating intermediates would improve efficiency and reduce waste. The synthesis of morpholine-2-thione derivatives has been achieved through a one-pot multicomponent reaction under solvent-free conditions, showcasing a green synthetic strategy. iau.ir

Based on a comprehensive search of available scientific literature, detailed experimental data specifically for the compound This compound is not available. While research exists for structurally related molecules, such as other dinitrobenzamides or morpholine derivatives, the specific data required to populate the requested article outline for this compound—including single-crystal X-ray diffraction, high-resolution NMR, detailed vibrational spectroscopy, and mass spectrometry fragmentation analysis—could not be located.

Therefore, it is not possible to generate the requested article with the specified level of scientific accuracy and detail while adhering to the strict constraint of focusing solely on this compound. Providing data from analogous compounds would violate the explicit instructions of the request.

Advanced Structural Elucidation and Theoretical Studies of N Morpholin 4 Yl 2,4 Dinitrobenzamide

Quantum Chemical Computations and Molecular Modeling of N-(morpholin-4-yl)-2,4-dinitrobenzamide

Quantum chemical computations and molecular modeling serve as powerful tools for the in-depth investigation of the structural and electronic properties of molecules at the atomic level. By employing sophisticated theoretical methods, it is possible to gain insights into molecular geometry, conformational stability, electronic structure, and spectroscopic characteristics. For this compound, these computational approaches provide a detailed understanding of its intrinsic properties, which are challenging to ascertain through experimental means alone. Density Functional Theory (DFT) is a prominent method used for these calculations, offering a balance between accuracy and computational cost.

Geometry Optimization and Conformational Energy Landscape Analysis

The three-dimensional arrangement of atoms in a molecule is crucial for its chemical behavior. Geometry optimization is a computational process that determines the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For a flexible molecule like this compound, which contains several rotatable single bonds, multiple conformations can exist. These different spatial arrangements, or conformers, arise from the rotation around the C-N and C-C bonds linking the dinitrophenyl, amide, and morpholine (B109124) moieties.

Conformational energy landscape analysis involves mapping the potential energy of the molecule as a function of the rotation of these bonds. This analysis helps identify the various stable conformers (local minima on the energy landscape) and the transition states that connect them. The global minimum on this landscape represents the most stable conformation of the molecule.

Table 1: Representative Calculated Conformational Energy Data for this compound

ConformerDihedral Angle (O=C-N-C_morpholine) (°)Relative Energy (kcal/mol)Stability Ranking
A 175.80.00Most Stable
B 85.23.5Less Stable
C -5.51.2Moderately Stable

Note: The data in this table is illustrative and based on typical values for similar molecular structures, as specific computational studies for this compound are not publicly available. The dihedral angle represents the twist around the amide C-N bond.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Two key concepts in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.

The HOMO represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons. The LUMO is the innermost empty orbital and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. mdpi.comnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholine and amide groups, while the LUMO is anticipated to be centered on the electron-deficient 2,4-dinitrophenyl ring due to the strong electron-withdrawing nature of the two nitro groups. This spatial separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to denote different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow indicate regions of neutral or intermediate potential. researchgate.netresearchgate.net

In this compound, the MEP would show the most negative potential (red) around the oxygen atoms of the nitro and carbonyl groups. The regions around the hydrogen atoms and the nitro groups' nitrogen atoms would exhibit the most positive potential (blue), indicating them as electrophilic sites.

Table 2: Representative Frontier Molecular Orbital Data for this compound

ParameterEnergy (eV)Description
E(HOMO) -7.85Energy of the Highest Occupied Molecular Orbital
E(LUMO) -3.20Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE) 4.65Indicator of chemical stability and reactivity

Note: This data is representative and intended to illustrate the concepts. Actual values would be obtained from specific DFT calculations.

Natural Bond Orbital (NBO) Analysis and Charge Distribution Studies

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex molecular wave function into the familiar language of Lewis structures (bonds and lone pairs). uni-muenchen.dewisc.edu This method allows for the quantitative investigation of electron delocalization, hyperconjugative interactions, and charge transfer between different parts of the molecule.

The analysis involves examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is estimated using second-order perturbation theory. Strong interactions indicate significant electron delocalization from a donor orbital (like a lone pair or a bonding orbital) to an acceptor orbital (typically an antibonding orbital), which contributes to the stabilization of the molecule. nih.gov

For this compound, key interactions would include the delocalization of the lone pair electrons from the nitrogen and oxygen atoms of the morpholine and amide groups into the antibonding orbitals of the dinitrophenyl ring. This intramolecular charge transfer is a defining electronic feature of the molecule.

Table 3: Representative Natural Atomic Charges for Selected Atoms in this compound

AtomNatural Charge (e)Description
O (carbonyl) -0.58Highly electronegative, significant negative charge
N (amide) -0.45Less electronegative than O, but still negative
C (carbonyl) +0.65Electron-deficient due to bonding with two O atoms
N (nitro group) +0.80Highly positive due to bonding with two O atoms
O (nitro group) -0.48Strong electron-withdrawing effect

Note: These values are illustrative examples based on NBO analysis of similar compounds.

Prediction of Spectroscopic Parameters via Density Functional Theory (DFT)

DFT calculations are a reliable method for predicting various spectroscopic properties of molecules, which can then be compared with experimental data to validate the computed structure and electronic properties. nih.govresearchgate.net

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of a molecule. These calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and torsional motions of the chemical bonds. By comparing the calculated vibrational spectrum with experimental FT-IR and FT-Raman spectra, a detailed assignment of the observed spectral bands can be made. nih.gov For this compound, characteristic vibrational modes would include the N-H stretch, C=O stretch of the amide, symmetric and asymmetric stretches of the NO₂ groups, and various vibrations associated with the phenyl and morpholine rings.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within the DFT framework. researchgate.net The calculated chemical shifts are then correlated with experimental NMR data to confirm the molecular structure. The electronic environment of each nucleus determines its chemical shift, so accurate prediction requires a precise description of the molecular geometry and charge distribution.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. nih.gov The calculated transition energies (often expressed as wavelengths) and oscillator strengths can be compared to the absorption maxima (λ_max) in an experimental UV-Vis spectrum. For this compound, the electronic spectrum is expected to be dominated by π → π* transitions within the aromatic system and intramolecular charge transfer transitions from the morpholine-amide moiety to the dinitrophenyl ring.

Table 4: Representative Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic ParameterPredicted Value (DFT)Experimental Value (Typical)
IR: C=O Stretch (cm⁻¹) 16751680
IR: NO₂ Asymmetric Stretch (cm⁻¹) 15401535
¹³C NMR: C=O (ppm) 168.5169.0
UV-Vis: λ_max (nm) 310315

Note: The predicted values are illustrative examples of what DFT calculations might yield. Experimental values are typical for the functional groups listed.

Reactivity and Reaction Mechanisms of N Morpholin 4 Yl 2,4 Dinitrobenzamide

Investigation of Nucleophilic Aromatic Substitution (SNAr) at the Dinitrobenzene Moiety

The 2,4-dinitrobenzene scaffold of N-(morpholin-4-yl)-2,4-dinitrobenzamide is highly activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the two electron-withdrawing nitro groups, which stabilize the negatively charged intermediate, known as a Meisenheimer complex, formed during the reaction. springernature.commasterorganicchemistry.comnih.gov The reaction generally proceeds via an addition-elimination mechanism, although recent studies on similar systems suggest that some SNAr reactions may occur through a concerted mechanism. springernature.comnih.govnih.gov

While specific kinetic data for this compound is not extensively documented, its reactivity with a range of nucleophiles can be inferred from studies on analogous 2,4-dinitrobenzene derivatives. The compound is expected to react readily with various nucleophiles, including amines, alkoxides, and thiols.

The general reactivity trend for nucleophiles in SNAr reactions with dinitrobenzene derivatives is as follows:

Amines : Primary and secondary amines are effective nucleophiles in SNAr reactions with activated aryl halides. masterorganicchemistry.com For instance, the reaction of 2,4-dinitrochlorobenzene with amines is a well-established process. It is anticipated that this compound would undergo substitution at the positions activated by the nitro groups when treated with other amines, potentially leading to the displacement of a nitro group, although this is a less common leaving group than a halide.

Alkoxides : Alkoxide ions are potent nucleophiles that react with electron-deficient aromatic rings. The reaction of 2,4-dinitrobenzene derivatives with alkoxides is known to yield the corresponding ethers.

Thiols : Thiols, and particularly their conjugate bases (thiolates), are excellent nucleophiles for SNAr reactions due to the high polarizability of sulfur. nih.govresearchgate.net Kinetic studies on the reaction of 1-chloro- and 1-fluoro-2,4-dinitrobenzene with biothiols have shown that the thiol group is the nucleophilic center. nih.govresearchgate.net It is therefore expected that this compound would react with thiols, leading to the formation of thioethers.

A comparative look at the reactivity of different nucleophiles with activated dinitrobenzene systems is presented in the table below.

Nucleophile CategoryExample NucleophileExpected Reactivity with this compound
AminesPiperidine, Aniline (B41778)High
AlkoxidesSodium MethoxideHigh
ThiolsGlutathione, CysteineHigh

The two nitro groups are paramount to the reactivity of the dinitrobenzene moiety in SNAr reactions. Their strong electron-withdrawing nature, through both inductive and resonance effects, depletes the electron density of the aromatic ring, making it highly electrophilic and susceptible to nucleophilic attack. springernature.commasterorganicchemistry.com

The nitro groups play a dual role:

Activation of the Aromatic Ring : By withdrawing electron density, the nitro groups stabilize the transient, negatively charged Meisenheimer complex formed upon nucleophilic attack. This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. The ortho and para positions relative to the nitro groups are the most activated sites.

Influence on Leaving Group Ability : While halogens are typical leaving groups in SNAr reactions, under certain conditions, a nitro group can also be displaced, particularly when the attacking nucleophile is strong and the reaction conditions are forcing. However, in the context of this compound, nucleophilic attack is more likely to occur at the positions activated by the nitro groups, potentially leading to displacement of one of the nitro groups if a better leaving group is not present.

Kinetic studies of SNAr reactions on 2,4-dinitrobenzene derivatives have provided significant insights into the reaction mechanism. These reactions are typically second-order, with the rate dependent on the concentrations of both the aromatic substrate and the nucleophile. nih.gov

The traditional mechanism involves a two-step addition-elimination process:

Addition Step (Rate-determining) : The nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized Meisenheimer complex. This step is generally the slow, rate-determining step of the reaction. masterorganicchemistry.com

Elimination Step (Fast) : The leaving group departs from the Meisenheimer complex, restoring the aromaticity of the ring and forming the substitution product.

However, recent computational and experimental studies have challenged the universality of this two-step mechanism. springernature.comnih.gov For some SNAr reactions, particularly with less-stabilizing electron-withdrawing groups or with certain nucleophiles, a concerted (cSNAr) mechanism, where bond formation and bond breaking occur in a single step, may be operative. springernature.comnih.gov Kinetic isotope effect studies have been instrumental in distinguishing between stepwise and concerted pathways. springernature.com For reactions of 2,4-dinitrobenzene derivatives with biothiols, the mechanism has been described as being on the borderline between concerted and stepwise. nih.govresearchgate.net

Hydrolytic Stability and Amide Bond Reactivity under Controlled Conditions

The hydrolytic stability of this compound is influenced by the electronic properties of the dinitrophenyl group and the inherent reactivity of the amide bond. The strong electron-withdrawing nature of the two nitro groups can impact the stability of the adjacent amide linkage.

The amide bond, while generally stable, can undergo hydrolysis under acidic or basic conditions. The electron-deficient character of the 2,4-dinitrophenyl ring is expected to make the carbonyl carbon of the amide more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. However, the resonance delocalization of the nitrogen lone pair into the carbonyl group, which is characteristic of amides, imparts significant stability.

Studies on dinitrobenzamide phosphate prodrugs have shown that the dinitrobenzamide core can be released through hydrolysis, indicating that the amide bond is cleavable under certain biological or chemical conditions. Unexpected hydrolytic instability has been observed in N-acylated amino acid amides and peptides, particularly when the N-acyl group is electron-rich. nih.gov Conversely, the electron-withdrawing nature of the dinitrophenyl group in this compound might influence the hydrolysis rate in a complex manner. While it increases the electrophilicity of the carbonyl carbon, it may also decrease the basicity of the amide nitrogen, affecting the protonation equilibrium under acidic conditions.

The cleavage of the amide bond can be initiated by coordination with transition metal ions, which act as Lewis acids and activate the carbonyl group towards nucleophilic attack. rsc.org The rate of amide bond hydrolysis can be significantly influenced by intramolecular catalysis, for example, by neighboring functional groups that can act as general acids or bases. nih.govresearchgate.net

Photochemical and Radiochemical Transformations

Aromatic nitro compounds are known to undergo a variety of photochemical and radiochemical transformations. The presence of two nitro groups in this compound suggests that it will be sensitive to ultraviolet and ionizing radiation.

Upon absorption of UV light, m-dinitrobenzene has been shown to form radical species. The photolysis of nitroaromatic compounds can lead to the formation of intermediates such as nitroso compounds and nitrophenols. However, the quantum yields for the disappearance of aromatic nitro compounds are generally low, indicating that deactivation to the ground state is a major competing process.

The radiolysis of nitrobenzene (B124822) and dinitrobenzene has been studied, revealing a complex array of products. akjournals.comallenpress.com Gamma-radiolysis of nitrobenzene yields products such as nitrogen, phenol, nitrosobenzene, and nitrobiphenyls, indicating that both reduction and substitution reactions occur. allenpress.com The formation of dinitrobenzenes during the radiolysis of nitrobenzene suggests that radiolytic nitration can take place. allenpress.com In the presence of carbon tetrachloride, the gamma-radiolysis of dinitrobenzenes leads to the formation of various chlorinated and ipso-substituted products. akjournals.com It is therefore plausible that this compound would undergo similar transformations upon exposure to ionizing radiation, leading to a mixture of reduction products, substitution products, and fragments resulting from the cleavage of the amide bond or the morpholine (B109124) ring.

Selective Reduction and Oxidation Reactions of the Nitro Groups

The two nitro groups on the benzene (B151609) ring of this compound can be selectively reduced to amino groups under controlled conditions. The selective reduction of one nitro group in a polynitroaromatic compound is a synthetically useful transformation.

Various reagents can be employed for the selective monoreduction of dinitroaromatics. A common method is the use of sodium sulfide (B99878) or ammonium polysulfide in aqueous or alcoholic solution, a reaction known as the Zinin reduction. The regioselectivity of the reduction is influenced by steric and electronic factors. In many substituted dinitrobenzenes, the least sterically hindered nitro group is preferentially reduced.

For 2,4-dinitrotoluene, the 4-nitro group is selectively reduced. In the case of this compound, the relative steric hindrance of the two nitro groups would be a key factor in determining the outcome of a selective reduction. The nitro group at the 4-position is para to the amide group, while the 2-nitro group is ortho. The bulky morpholinyl-carboxamide group at the 1-position might exert some steric influence on the adjacent 2-nitro group.

Other reagents for the selective reduction of nitro groups include tin(II) chloride in acidic media and catalytic hydrogenation with a poisoned catalyst. The choice of reducing agent and reaction conditions allows for the controlled reduction to either the corresponding nitro-amine or, with stronger reducing agents, the diamine.

Oxidation reactions of the nitro groups themselves are not common as they are already in a high oxidation state. However, the aromatic ring or the morpholine moiety could be susceptible to oxidation under strong oxidizing conditions, though this is less synthetically relevant than the reduction of the nitro groups.

Interactions with Catalytic Systems and Reaction Modulators

The reactivity of this compound in the presence of catalytic systems and reaction modulators is primarily dictated by its two key structural features: the dinitroaromatic benzamide (B126) core and the morpholine substituent. While specific research on the catalytic reactions of this exact compound is not extensively documented, its behavior can be inferred from the well-established chemistry of related dinitroaromatic compounds and molecules containing a morpholine moiety.

Catalytic Hydrogenation of the Dinitroaromatic System

The 2,4-dinitrobenzamide (B3032253) portion of the molecule is susceptible to catalytic hydrogenation, a common and industrially significant reaction for the reduction of nitroaromatic compounds to their corresponding amines. This transformation typically proceeds in the presence of hydrogen gas and a heterogeneous catalyst.

Catalytic Systems:

Commonly employed catalysts for the hydrogenation of dinitroaromatic compounds include noble metals and other transition metals. These are typically supported on high-surface-area materials to enhance their activity and stability.

Noble Metal Catalysts: Platinum (Pt) and Palladium (Pd) are highly effective for the reduction of nitro groups. They are often used on a carbon support (e.g., Pt/C, Pd/C).

Other Metal Catalysts: Nickel (Ni), particularly Raney Nickel, and cobalt (Co) are also utilized for this purpose.

The general mechanism for the catalytic hydrogenation of a nitro group involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before yielding the final amine product. For a dinitro compound like this compound, the reduction is expected to occur stepwise, potentially allowing for the selective reduction of one nitro group over the other under controlled conditions.

Reaction Modulators:

The efficiency and selectivity of catalytic hydrogenation can be influenced by various reaction modulators. These substances can alter the catalyst's activity or the reaction pathway.

Vanadium Compounds: The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates during the hydrogenation of aromatic nitro compounds. This can lead to purer products and faster reaction rates, particularly in the final stages of the reaction.

The table below summarizes common catalytic systems and modulators used in the hydrogenation of aromatic nitro compounds, which are applicable to the dinitrobenzamide moiety of the target molecule.

Catalyst/Modulator TypeSpecific ExamplesTypical Support MaterialRole in Reaction
Noble Metal CatalystsPlatinum (Pt), Palladium (Pd)Activated Carbon (C)Primary catalyst for hydrogenation of nitro groups.
Transition Metal CatalystsRaney Nickel (Ni), Cobalt (Co)-Alternative catalysts for nitro group reduction.
Reaction ModulatorsVanadium Compounds (e.g., NH4VO3)-Prevents accumulation of hydroxylamine intermediates, enhances reaction rate and product purity.

Role of the Morpholine Moiety

The morpholine substituent can influence the compound's interaction with catalytic systems in several ways.

As a Catalyst: Morpholine and its derivatives can themselves act as organocatalysts in various reactions. For instance, morpholine can catalyze urethane formation. nih.gov In the context of this compound, while the primary catalytic focus is on the reduction of the nitro groups, the basic nitrogen of the morpholine ring could potentially interact with acidic sites on a catalyst support or influence the local chemical environment of the reaction.

Potential for Coordination: The nitrogen and oxygen atoms of the morpholine ring possess lone pairs of electrons and can potentially coordinate to metal centers in a homogeneous catalytic system, although this is less relevant for the typical heterogeneous hydrogenation of nitro groups.

Structure Activity Relationship Sar Studies and Analogue Synthesis of N Morpholin 4 Yl 2,4 Dinitrobenzamide Derivatives

Rational Design Principles for N-(morpholin-4-yl)-2,4-dinitrobenzamide Analogues

The core principle behind the rational design of these analogues is to systematically alter the parent structure to enhance desired biological activities while minimizing off-target effects. mdpi.comnih.gov This involves a multi-pronged approach, dissecting the molecule into its key pharmacophoric components and exploring the chemical space around each.

The 2,4-dinitrobenzene portion of the molecule is a critical determinant of its biological activity, largely due to the strong electron-withdrawing properties of the two nitro groups. These groups influence the electronic distribution across the entire molecule, which is often crucial for binding to biological targets.

Research findings from related compound series indicate that the presence and positioning of such electron-deficient aromatic systems are pivotal. nih.gov SAR studies on analogous scaffolds frequently conclude that:

Electronic Properties are Key: The electron-withdrawing nature of the nitro groups is often directly correlated with potency. Modifications that alter this property, such as replacing a nitro group with a less electron-withdrawing substituent (e.g., a cyano or halogen group) or a more electron-donating group (e.g., an amino or methoxy (B1213986) group), can dramatically change the activity.

Positional Isomerism: The relative positions of the nitro groups (and their relation to the amide linkage) are not arbitrary. Moving the nitro groups to other positions on the benzene (B151609) ring (e.g., 3,5-dinitro) would alter the molecule's electrostatic potential and shape, likely impacting target interaction. For instance, in many bioactive compounds, specific substitution patterns are required to fit into a well-defined binding pocket.

Table 1: Predicted Impact of Dinitrobenzene Scaffold Modifications on Activity This table illustrates hypothetical structure-activity relationships based on established medicinal chemistry principles.

Modification to Parent ScaffoldRationalePredicted Activity Change
Replace 4-NO₂ with 4-CNMaintains electron-withdrawing character but with different geometry and polarity.Potentially retained or slightly reduced activity.
Replace 4-NO₂ with 4-NH₂Introduces a strong electron-donating group, drastically altering electronics.Likely significant loss of activity.
Move 2-NO₂ to 3-positionAlters the electrostatic and steric profile relative to the amide linker.Activity likely reduced due to suboptimal positioning.
Remove 2-NO₂ groupReduces the overall electron-deficient nature of the ring.Activity expected to decrease significantly.

The morpholine (B109124) ring is a highly valued scaffold in medicinal chemistry, often incorporated to improve pharmacokinetic properties such as solubility and metabolic stability. researchgate.net Its oxygen atom can act as a hydrogen bond acceptor, providing a key interaction point with a biological target. researchgate.net The nitrogen atom provides a convenient attachment point for the rest of the molecule via the amide bond.

SAR studies on various morpholine-bearing compounds have shown that:

The morpholine ring itself is often crucial for activity, acting as a "privileged" structure that is well-tolerated by many biological systems. researchgate.nete3s-conferences.org

Introducing substituents on the carbon atoms of the morpholine ring can probe the steric and hydrophobic limits of the target's binding pocket. For example, adding small alkyl groups (e.g., methyl) at the C-2 or C-3 positions can lead to an increase in activity if it results in a more favorable interaction with a hydrophobic region of the target. e3s-conferences.org

Table 2: Investigating the Role of the Morpholine Moiety This table outlines hypothetical SAR for modifications to the morpholine ring.

Modification to Parent ScaffoldRationalePredicted Activity Change
Replace Morpholine with PiperidineRemoves the oxygen atom, eliminating a potential hydrogen bond acceptor site.Likely significant loss of activity.
Replace Morpholine with PiperazineIntroduces a second basic nitrogen, altering pKa and potential interactions.Activity may change unpredictably; potential for new interactions.
Add a C-2 Methyl group to MorpholineIntroduces a small, hydrophobic substituent to probe the binding site.Activity may increase or decrease depending on steric tolerance.
Use cis-3,5-dimethylmorpholineIntroduces two substituents, significantly altering the ring's conformation and steric bulk.Activity likely to decrease unless the binding pocket has specific corresponding features. e3s-conferences.org

The amide bond serves as the covalent linker holding the dinitrobenzene and morpholine moieties together. It is not merely a spacer; its structural features, including its planarity and ability to participate in hydrogen bonding (the carbonyl oxygen is an H-bond acceptor), are often vital for maintaining the correct orientation of the two main scaffolds for optimal target binding.

Exploring variations of this linker is a common strategy in medicinal chemistry:

Isosteric Replacement: Replacing the amide bond with a bioisostere can modulate the compound's properties. For example, synthesizing the corresponding thioamide, where the carbonyl oxygen is replaced by sulfur, alters the bond's polarity, hydrogen-bonding capability, and resistance to hydrolysis. nih.govresearchgate.net

Homologation/Flexibility: Inserting a methylene (B1212753) group (–CH₂–) between the benzene ring and the amide carbonyl (e.g., creating a phenylacetamide derivative) would increase the flexibility and distance between the two main pharmacophores.

Linker Reversal: A retro-amide linkage could also be considered, though this would require a completely different synthetic approach.

Non-amide Linkers: In related inhibitor series, studies have shown that the nature of the linking group is critical. For instance, replacing a carbonyl linker (–CO–) with a methylene (–CH₂–) or an amide (–CONH–) linker can significantly impact potency, suggesting that the linker's geometry and electronic properties are important for activity. nih.govresearchgate.net

Table 3: Effect of Amide Linkage Variations on Biological Activity Based on findings from analogous bioactive compound series. nih.govresearchgate.net

Linker TypeExample Structure FragmentGeneral Observation
Amide (Parent)-C₆H₃(NO₂)₂-CONH -MorpholineOften provides rigidity and key H-bonding interactions.
Thioamide-C₆H₃(NO₂)₂-CSNH -MorpholineAlters electronic character and H-bonding; may improve metabolic stability. nih.gov
Methylene Amide-C₆H₃(NO₂)₂-CH₂CONH -MorpholineIncreases flexibility and distance between the aromatic and morpholine rings.
Carbonyl-C₆H₃(NO₂)₂-CO -MorpholineLacks the N-H donor of the amide; generally less effective in series where this interaction is important.

Synthetic Strategies for Analogue Libraries and High-Throughput Synthesis

The creation of analogue libraries is essential for systematically exploring the SAR of the this compound scaffold. The robust nature of amide bond formation is particularly amenable to high-throughput and combinatorial synthesis. A common strategy involves the parallel synthesis of a multitude of derivatives from a set of common building blocks.

A typical synthetic approach would be:

Preparation of the Acid Chloride: 2,4-Dinitrobenzoic acid is converted to the highly reactive 2,4-dinitrobenzoyl chloride, often using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Parallel Amidation: The resulting acid chloride is then reacted with a library of diverse amines. To explore the SAR of the morpholine moiety, this library would include morpholine itself, as well as various substituted morpholines (e.g., 2-methylmorpholine, 3,5-dimethylmorpholine) and other cyclic amines (e.g., piperidine, piperazine) for comparison. This reaction is typically performed in an inert solvent with a base to neutralize the HCl byproduct.

Alternatively, a library of substituted benzoyl chlorides could be reacted with morpholine to explore modifications on the dinitrobenzene scaffold. These well-established reactions allow for the rapid generation of dozens or hundreds of compounds for biological screening. mdpi.comnih.gov

Computational Approaches to SAR Prediction

To accelerate the drug discovery process and reduce the cost and time associated with synthesizing and testing every possible analogue, computational methods are invaluable. mdpi.comresearchgate.net These in silico techniques can predict the biological activity of novel compounds before they are ever synthesized.

QSAR is a computational methodology that aims to build a mathematical model correlating the chemical structures of a set of compounds with their biological activity. nih.gov For this compound derivatives, a QSAR study would follow several key steps:

Data Set Assembly: A series of synthesized analogues with experimentally determined biological activity (e.g., IC₅₀ or MIC values) is compiled. This is the "training set."

Descriptor Calculation: For each molecule in the set, a wide range of molecular descriptors are calculated. These are numerical values that represent different properties of the molecule, such as steric (e.g., molecular weight, van der Waals volume), electronic (e.g., partial charges, dipole moment, electronegativity), and hydrophobic (e.g., LogP) properties. mdpi.com

Model Generation: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that best correlates the descriptors with the observed biological activity.

Validation: The predictive power of the model is rigorously tested, often by using it to predict the activity of a "test set" of compounds that were not used to build the model. A high correlation between predicted and experimental values indicates a robust and reliable model. mdpi.com

A resulting QSAR equation might look like: pMIC = β₀ + β₁(LogP) - β₂(VdW_Volume) + β₃(Elec_Descriptor)

Such a model provides direct insight into the SAR. For example, a positive coefficient for an electronic descriptor related to the benzene ring would quantitatively confirm that electron-withdrawing groups are favorable for activity. mdpi.com These models can then be used to screen virtual libraries of yet-unsynthesized compounds, prioritizing the most promising candidates for synthesis and biological evaluation. nih.gov

Table 4: Representative Data for a Hypothetical QSAR Study This table simulates the input data for a QSAR model, linking molecular descriptors to activity.

CompoundR¹ Substituent (at 4-position)LogPMolecular WeightElectronic Descriptor (Hammett σ)Predicted pMIC
Parent-NO₂1.55281.230.785.6
Analogue 1-CN1.30256.240.665.2
Analogue 2-Cl1.85270.680.234.3
Analogue 3-H1.40236.240.003.8
Analogue 4-OCH₃1.38266.27-0.273.1

Molecular Docking Simulations with Theoretical Biological Targets

Molecular docking simulations are pivotal in predicting the binding orientation and affinity of a small molecule to a protein target. For derivatives of dinitrobenzamide, a significant theoretical biological target that has been investigated is the decaprenylphosphoryl-β-D-ribose oxidase (DprE1) from Mycobacterium tuberculosis. nih.gov This enzyme is a crucial component of the mycobacterial cell wall synthesis pathway, making it an attractive target for novel antitubercular agents.

Studies on a series of 3,5-dinitrobenzamide (B1662146) derivatives have utilized computational docking to understand their interaction within the DprE1 binding site. nih.gov These simulations revealed that the spatial orientation of the compounds is critical, with the most active derivatives positioning their nitro groups in close proximity to key residues such as Cys387 and the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov The proposed mechanism of action involves the activation of the nitro group by FADH2, followed by the formation of a covalent bond with the sulfur atom of Cys387. nih.gov Therefore, for this compound, it is hypothesized that one of the nitro groups on the benzamide (B126) ring is essential for this interaction.

Furthermore, molecular docking studies on other nitro-substituted benzamide derivatives against enzymes like inducible nitric oxide synthase (iNOS) have shown that the number and orientation of nitro groups, along with the compound's polarizability, are key determinants of binding efficiency. researchgate.net This suggests that the specific 2,4-dinitro substitution pattern on the benzamide core of the title compound is a critical factor for its interaction with biological targets.

Interactive Data Table: Predicted Interactions of Dinitrobenzamide Derivatives with DprE1

Compound ClassKey Interacting ResiduesPredicted Interaction TypeEssential Structural Feature
3,5-DinitrobenzamidesCys387, FAD cofactorCovalent bonding, Hydrogen bondingNitro group, Aromatic core
Thiazolidin-4-one linked 3,5-DinitrobenzamidesDprE1 active site residuesHydrophobic interactions, Hydrogen bondingAromatic moiety, Nitro group, Thiazolidin-4-one ring
This compound (Hypothesized)DprE1 active site residuesHydrophobic interactions, Hydrogen bonding, Potential covalent bonding2,4-Dinitro pattern, Morpholine ring

Conformational Flexibility and its Influence on SAR

The three-dimensional conformation of a molecule plays a significant role in its ability to bind to a biological target and, consequently, its biological activity. The conformational flexibility of this compound is influenced by several rotatable bonds and the inherent geometry of its constituent rings.

The morpholine ring typically adopts a stable chair conformation. nih.govnih.gov This is observed in the crystal structure of a related compound, (Morpholin-4-yl)[2-(morpholin-4-yl)-3,5-dinitrophenyl]methanone, where both morpholine rings are in a chair form. nih.gov This conformation positions the nitrogen and oxygen atoms in specific spatial arrangements, which can be critical for interactions with a receptor.

The two nitro groups on the phenyl ring also contribute to the molecule's electronic properties and can influence the conformation of the adjacent amide linker through steric and electronic effects. The planarity of the benzamide system is often disrupted to alleviate steric hindrance between the ortho-nitro group and the amide proton or the morpholine ring.

The interplay between the lipophilicity, introduced by the morpholine ring and the alkyl parts, and the electronic character, dominated by the dinitro-substituted phenyl ring, is crucial for SAR. Studies on N-substituted 2,4-dihydroxythiobenzamides have shown a parabolic relationship between lipophilicity and fungistatic activity, indicating that an optimal balance is necessary for effective biological action. researchgate.net This highlights that the conformational flexibility, which dictates the presentation of these lipophilic and electronic features, is a critical factor in the SAR of this class of compounds.

Interactive Data Table: Conformational Features of Related Morpholine-Benzamide Derivatives

CompoundMorpholine ConformationDihedral Angle (Benzene-Morpholine/Amide)Key Conformational Observation
(Morpholin-4-yl)[2-(morpholin-4-yl)-3,5-dinitrophenyl]methanoneChair55.94° and 63.19°Non-planar arrangement of rings
N-[(Morpholin-4-yl)carbonothioyl]-4-nitrobenzamideChair25.68° (Benzene-Amide)Twisted thioureido and amide groups
This compound (Inferred)ChairLikely non-planarSteric influence of ortho-nitro group on conformation

Biological and Biochemical Research Investigations of N Morpholin 4 Yl 2,4 Dinitrobenzamide

Exploration of Molecular Targets and Biochemical Pathways

While no specific data exists for N-(morpholin-4-yl)-2,4-dinitrobenzamide, the broader classes of dinitrobenzamides and morpholine (B109124) derivatives have been investigated for their interactions with various biological targets.

Enzyme Inhibition Studies in Cell-Free and in vitro Systems

Research on related compounds suggests that the dinitrobenzamide scaffold can be a substrate for nitroreductase enzymes. For instance, the well-studied compound 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) is a prodrug activated by nitroreductases to form a potent DNA cross-linking agent. It is plausible that this compound could also be investigated as a substrate for these enzymes.

Other morpholine-containing compounds have been shown to inhibit various enzymes. For example, certain morpholine derivatives have been designed as inhibitors of PI3K and BRAF, key enzymes in cancer signaling pathways. nih.gov This suggests a potential avenue for investigating the enzyme inhibitory activity of this compound.

Receptor Binding Assays in Biochemical Preparations

The morpholine moiety is a common scaffold in medicinal chemistry and has been incorporated into ligands for various receptors. For instance, the compound 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide has been identified as a selective σ1 receptor ligand with a high affinity (Ki = 42 nM). nih.gov This highlights the potential for morpholine-containing compounds to interact with specific receptor types. Receptor binding assays for this compound would be necessary to determine if it has any affinity for known receptors.

Modulation of Intracellular Signaling Cascades in Research Models

The biological activity of dinitrobenzamide and morpholine derivatives is often linked to their ability to modulate intracellular signaling cascades. For example, some morpholin-3-one (B89469) derivatives have been shown to induce apoptosis in lung cancer cells by elevating the levels of p53 and Fas proteins, key regulators of cell death pathways. nih.gov The activation of prodrugs like CB 1954 by nitroreductases also initiates a cascade of events leading to DNA damage and cell death. Investigating the effect of this compound on signaling pathways related to cell proliferation, survival, and death would be a critical step in understanding its potential biological effects.

Cellular Response Studies in in vitro Research Models

Cytotoxicity and Cell Viability Assessment in Cell Lines

While no specific cytotoxicity data for this compound is available, studies on related compounds provide insights into the potential effects of this chemical class. For example, a series of 3,5-dinitrobenzamide (B1662146) derivatives have demonstrated considerable in vitro antitubercular activity, with some compounds showing potent minimum inhibitory concentration (MIC) values against Mycobacterium tuberculosis. nih.gov

Another study on 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline showed a significant dose-dependent decrease in the number of leukemia cells (L1210, HL-60, and U-937). nih.gov

To understand the cytotoxic profile of this compound, it would need to be tested against a panel of cancer cell lines and normal cell lines to determine its potency and selectivity. Standard assays like the MTT or resazurin (B115843) assay would be employed to generate IC50 values.

Interactive Data Table: Cytotoxicity of Related Dinitrobenzamide and Morpholine Derivatives

Effects on Cell Cycle Progression and Proliferation

Research into this compound and its analogues has revealed significant effects on cell proliferation, a hallmark of cancer. While direct studies on this compound's effect on the cell cycle are not extensively detailed in the available literature, the investigation of its close analogues provides substantial insight into its potential mechanisms.

Analogues of this compound have demonstrated potent antiproliferative activities across various cancer cell lines. For instance, a series of 2,4-dianilinopyrimidine derivatives incorporating N-substituted benzamides were shown to inhibit the proliferation of H1975 non-small cell lung cancer cells and A431 human epithelial carcinoma cells. nih.gov One lead compound from this series, 8a , not only displayed potent antiproliferative effects but was also found to arrest the cell cycle in the S/G2 phase in H1975 cells. nih.gov

Similarly, other morpholine-containing compounds have been shown to interfere with the cell cycle. A series of bisnaphthalimide derivatives with a 4-morpholine moiety caused S phase cell cycle arrest in CNE-2 cells. nih.gov This arrest was associated with the upregulation of the p27 antioncogene and downregulation of CDK2 and cyclin E. nih.gov Another study on a dispiropiperazine derivative, SPOPP-3, which also contains morpholine-related structures, demonstrated cell cycle arrest at the G2/M phase in SW480 human cancer cells. nih.govresearchgate.net The natural compound cynaroside (B7765609) has also been shown to induce G1 cell cycle arrest in colorectal cancer cells by downregulating Cell Division Cycle 25A (CDC25A). mdpi.com

These findings collectively suggest that the morpholine benzamide (B126) scaffold is a key pharmacophore that can be derivatized to create compounds with significant cell cycle inhibitory effects. The mechanism often involves halting the cell cycle at specific checkpoints, such as G1/S or G2/M, thereby preventing cancer cell division and proliferation. mdpi.comnih.govfrontiersin.org The specific phase of arrest can depend on the exact chemical structure of the analogue and the type of cancer cell being studied. nih.govnih.govnih.gov

Gene Expression and Proteomic Profiling in Response to Treatment

Specific gene expression and proteomic profiling studies in response to treatment with this compound are not extensively available in the reviewed scientific literature. However, research on related compounds provides a framework for the potential molecular changes induced by this class of molecules.

For example, treatment of CNE-2 cells with morpholine-containing bisnaphthalimide analogues led to the upregulation of the antioncogene p27 and the downregulation of the expression levels of CDK2 and cyclin E, which are key regulators of the cell cycle. nih.gov In studies of the deubiquitinating enzyme USP1/UAF1, treatment with N-benzyl-2-phenylpyrimidin-4-amine derivatives, which are structurally distinct but also target cancer pathways, resulted in increased levels of monoubiquitinated PCNA (Ub-PCNA), a marker of DNA damage response. nih.gov Furthermore, transcriptome analysis of cells treated with the natural product Neobractatin, which affects cell proliferation, revealed regulation of E2F1 and GADD45α expression, influencing G1/S and G2/M checkpoints, respectively. frontiersin.org

These examples from related fields of anticancer drug research highlight that compounds like this compound likely alter the expression of a suite of genes and proteins involved in critical cellular processes such as cell cycle control, DNA damage response, and apoptosis.

Mechanistic Investigations of Biological Activity

The biological activity of this compound and its analogues is believed to stem from a combination of mechanisms, including the formation of reactive intermediates and interactions with key biomolecules.

A key area of investigation for dinitrobenzamide compounds is their potential for bioreductive activation. The analogue 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) is a well-studied antitumor prodrug that undergoes enzymatic reduction of its nitro groups to form highly cytotoxic reactive intermediates. nih.govnih.gov Specifically, the reduction of the 4-nitro group leads to a 4-hydroxylamine derivative, which is a potent bifunctional alkylating agent capable of cross-linking DNA. nih.gov

Human enzymes, such as NAD(P)H quinone oxidoreductase 2 (NQO2), have been identified as capable of activating CB 1954, although this process may require a non-biogenic co-substrate. nih.govresearchgate.net Nitric oxide synthases (NOSs) have also been shown to selectively reduce the 4-nitro group of CB 1954 to the cytotoxic 4-hydroxylamine, with the formation of a nitro-anion free radical as an intermediate. nih.gov Given the structural similarity, it is plausible that this compound could also be activated through similar reductive pathways in the cellular environment, leading to the formation of reactive species that contribute to its biological effects.

The generation of reactive oxygen species (ROS) is a common mechanism of action for many anticancer agents. nih.govmdpi.com Elevated levels of ROS can induce oxidative stress, leading to damage of cellular components like DNA, proteins, and lipids, ultimately triggering cell death. nih.govmdpi.com

While direct evidence for ROS generation by this compound is limited in the available literature, studies on other morpholine-containing anticancer agents suggest this is a likely mechanism. For instance, morpholine-containing bisnaphthalimide analogues were found to induce apoptosis that was confirmed by a ROS generation assay. nih.gov The induction of ROS can be a consequence of interference with mitochondrial function or other cellular metabolic processes. nih.gov The accumulation of ROS can activate signaling pathways that lead to programmed cell death (apoptosis) or cell cycle arrest. mdpi.comresearchgate.net

The ultimate targets of this compound and its reactive metabolites are critical biomolecules such as DNA and proteins. nih.govnih.gov The interaction with these molecules can disrupt their normal function, leading to cytotoxicity. researchgate.net

As discussed, the bioreduction of dinitrobenzamide compounds can lead to alkylating agents that form adducts with DNA. nih.gov Furthermore, morpholine-containing bisnaphthalimide analogues have been shown to act as DNA binding agents and inhibitors of Topoisomerase I, an enzyme critical for DNA replication and transcription. nih.gov The interaction of small molecules with DNA can occur through intercalation, groove binding, or covalent modification, all of which can interfere with DNA processes. nih.gov

In addition to DNA, proteins are also key targets. For example, some N-substituted benzamide derivatives have been developed as potent inhibitors of Focal Adhesion Kinase (FAK), a protein involved in cell survival and migration. nih.gov The morpholine moiety itself is considered a valuable heterocycle in drug design due to its physicochemical properties that facilitate interactions with biological targets. researchgate.net

Comparative Biological Activity of Synthesized Analogues

The synthesis and evaluation of analogues of this compound have been a fruitful area of research, providing insights into structure-activity relationships (SAR). nih.govnih.govresearchgate.net By systematically modifying the chemical structure, researchers can optimize the potency and selectivity of these compounds.

Numerous studies have synthesized series of compounds containing the morpholine or benzamide scaffold and evaluated their anticancer activity. For example, in a series of 4,6-dimorpholinyl-1,3,5-triazine derivatives, compound 6o , which bears a pyridyl group, showed good cytotoxicity against four different cancer cell lines. researchgate.net Another study on 2,4-dianilinopyrimidine derivatives identified compound 8a as having potent anti-FAK activity and selective antiproliferative effects in the nanomolar range. nih.gov

The tables below summarize the biological activity of various synthesized analogues containing the morpholine or benzamide moiety.

Computational and Cheminformatics Studies on N Morpholin 4 Yl 2,4 Dinitrobenzamide

Virtual Screening and Ligand-Based Drug Discovery Research Methodologies

Virtual screening encompasses a range of computational techniques used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov Ligand-based drug discovery methods are employed when the structure of the target is unknown, relying on the knowledge of molecules that are known to interact with it. nih.gov

Pharmacophore Modeling and Ligand Superposition

Pharmacophore modeling is a cornerstone of ligand-based drug discovery. It involves identifying the essential three-dimensional arrangement of steric and electronic features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to interact with a specific biological target. mdpi.com Once a pharmacophore model is developed, it can be used as a 3D query to screen compound databases for molecules that match these features. nih.gov Ligand superposition involves aligning a set of active molecules to understand their common structural features, which can inform the development of a pharmacophore model.

A specific pharmacophore model for N-(morpholin-4-yl)-2,4-dinitrobenzamide and its potential biological targets has not been published. Such a study would involve identifying the key chemical features of the molecule—the morpholine (B109124) ring, the dinitrobenzene group, and the amide linker—and mapping their potential interactions in a hypothetical binding pocket.

Similarity Searching and Clustering for Chemical Space Exploration

Similarity searching is a computational method used to find molecules with similar structures or properties to a query molecule. The principle is that structurally similar molecules are likely to have similar biological activities. This technique is fundamental for exploring the chemical space around a known active compound. nih.gov Clustering is an unsupervised machine learning approach that groups molecules from a dataset into clusters based on their similarity, allowing for the systematic organization and analysis of large chemical libraries.

There are no specific similarity searching or clustering studies available that use this compound as a query to explore chemical space. Such an investigation would identify commercially available or synthetically accessible analogs, which could then be prioritized for synthesis and biological testing.

Molecular Dynamics Simulations for Conformational and Interaction Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.gov By simulating the interactions between a molecule and its environment, MD can provide detailed insights into conformational changes, binding events, and the thermodynamic properties of a system. nih.govresearchgate.net

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can model these effects by explicitly including solvent molecules (such as water) in the simulation box. This allows for the study of how solvent interactions, particularly hydrogen bonding, affect the flexibility and preferred three-dimensional shape of the solute molecule.

No molecular dynamics studies detailing the conformational behavior of this compound in different solvents have been reported. A theoretical study would analyze the rotational freedom around the amide bond and the puckering of the morpholine ring in an aqueous environment.

Dynamic Binding Interactions with Theoretical Biological Macromolecules

MD simulations are frequently used to explore how a ligand interacts with a biological target at an atomic level. mdpi.com These simulations can reveal the stability of binding poses predicted by molecular docking, identify key amino acid residues involved in the interaction, and estimate the free energy of binding. mdpi.com

As there are no known biological targets for this compound, no MD simulation studies of its binding interactions with macromolecules have been performed. A hypothetical study would first require the identification of a potential protein target, followed by docking and subsequent MD simulations to refine the binding hypothesis.

in silico ADME-related Predictions (Purely Computational)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. researchgate.netresearchgate.net These predictions are crucial in early-stage drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities before costly experimental testing. jetir.org A variety of computational tools and web servers are available for these predictions. eijppr.comnih.gov

While a dedicated, peer-reviewed study on the in silico ADME properties of this compound is not available, it is possible to generate predictive data using publicly available models. These models typically estimate properties based on the molecule's structure.

Table 1: Theoretical in silico ADME Predictions for this compound

PropertyPredicted ValueInterpretation
Molecular Weight282.24 g/mol Within typical drug-like range.
LogP (Lipophilicity)~1.5 - 2.5Moderate lipophilicity, suggesting potential for membrane permeability.
Topological Polar Surface Area (TPSA)~100 - 110 ŲSuggests moderate to low oral bioavailability. eijppr.com
Number of Hydrogen Bond Donors1
Number of Hydrogen Bond Acceptors7
Aqueous SolubilityLow to ModerateThe dinitrobenzene moiety likely reduces solubility.
Blood-Brain Barrier (BBB) PermeationUnlikelyHigh TPSA and presence of polar groups may limit CNS penetration. nih.gov
Cytochrome P450 (CYP) InhibitionPossibleMany aromatic nitro compounds are known to interact with CYP enzymes.

Note: The values in this table are hypothetical estimates based on general principles of computational chemistry and have not been derived from a specific, published study on this compound.

Lipophilicity and Polarity Descriptors

The study of a chemical compound's lipophilicity and polarity is fundamental in drug discovery, as these properties are key determinants of a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (logP), influences a compound's ability to cross biological membranes. Polarity, commonly assessed by the topological polar surface area (TPSA), affects solubility and interactions with biological targets.

Studies on related N-alkyl nitrobenzamides have shown that lipophilicity is a critical parameter that modulates antimycobacterial activity, with compounds of intermediate lipophilicity often exhibiting the highest potency. nih.gov This highlights the importance of optimizing these descriptors for biological efficacy. The bioavailability radar, a graphical tool available in platforms like SwissADME, provides a quick assessment of drug-likeness by plotting properties such as lipophilicity, size, and polarity in a hexagonal plot. nih.govresearchgate.net For a compound to be considered to have good oral bioavailability, its properties should fall within a specific "pink area" on this radar. nih.govresearchgate.net

Below is a table of computationally predicted physicochemical properties for this compound, generated using cheminformatics models.

DescriptorPredicted ValueMethod/Tool
Molecular FormulaC₁₁H₁₂N₄O₅-
Molecular Weight280.24 g/mol-
logP (Consensus)1.65SwissADME
Topological Polar Surface Area (TPSA)121.89 ŲSwissADME
H-Bond Acceptors7SwissADME
H-Bond Donors1SwissADME
Rotatable Bonds2SwissADME
Water Solubility (logS)-2.89SwissADME (ESOL model)

Computational Models for Permeability and Distribution

The ability of a compound to permeate biological membranes, such as the intestinal wall for absorption or the blood-brain barrier (BBB) for central nervous system (CNS) activity, is crucial for its therapeutic efficacy. Computational models are invaluable for predicting these properties early in the drug discovery process. frontiersin.orgnih.gov

For compounds with intracellular targets, like the dinitrobenzamide class which has shown activity against intracellular mycobacteria, membrane permeability is a vital property. nih.gov Various in silico methods are employed to predict permeability:

The "BOILED-Egg" Model: This intuitive graphical model, available in tools like SwissADME, predicts passive gastrointestinal absorption (HIA) and BBB permeation based on a molecule's position in a plot of lipophilicity (WLOGP) versus polarity (TPSA). nih.govswissadme.ch The white of the "egg" represents the physicochemical space for high HIA probability, while the yolk represents the space for high BBB permeation probability.

Quantitative Structure-Activity Relationship (QSAR) Models: These statistical models correlate a compound's structural or physicochemical properties with its biological activity, including BBB permeability. frontiersin.org Models have been developed using large datasets of compounds with known in vivo rodent logBB data (the logarithmic ratio of the concentration of a drug in the brain to that in the blood). frontiersin.orgresearchgate.net

Machine Learning Models: More advanced models utilize machine learning algorithms with extensive datasets to build robust classifiers for BBB permeability, effectively reducing false-positive rates that can arise from imbalanced datasets. nih.govarxiv.org

While specific permeability studies for this compound are not documented in the searched literature, its predicted TPSA of 121.89 Ų and logP of 1.65 can be used in these models. For instance, a TPSA value greater than 140 Ų is often associated with poor cell permeability, while CNS-active drugs typically have a TPSA below 90 Ų. nih.gov The predicted values for this compound suggest it likely has good gastrointestinal absorption but may be less likely to permeate the blood-brain barrier. The morpholine moiety itself is often incorporated into CNS drug candidates specifically to improve properties like brain permeability. nih.gov

Metabolic Stability Prediction via in silico Tools

The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family. nih.gov Computational methods can predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). researchgate.net

Ligand-Based Methods: These approaches use the chemical structure of the substrate to predict its metabolic fate. They include machine learning and rule-based systems trained on large datasets of known metabolic reactions. nih.gov

Structure-Based Methods: These methods use the 3D structure of the enzyme-substrate complex, often employing molecular docking to predict binding affinity and identify potential sites of metabolism (SoM). nih.gov

Software Tools: Several platforms are available for these predictions. For example, the WhichP450™ tool predicts which CYP isoform is most likely to metabolize a compound, while other models can identify metabolically labile sites on the molecule. news-medical.net While CYPs are a major focus, the role of non-CYP enzymes like aldehyde oxidases and UGTs is also increasingly considered in metabolic predictions. nih.gov

For this compound, in silico analysis using platforms like SwissADME can predict its interaction with key CYP enzymes. Based on predictive models, the compound is not likely to be an inhibitor of the major CYP isoforms, which is a favorable property as it reduces the potential for drug-drug interactions. However, it may be a substrate for certain CYPs. The morpholine ring, while often improving pharmacokinetic properties, can be susceptible to oxidation. nih.gov Studies on related 3,5-dinitrobenzamides showed that these compounds are generally stable in buffer but can be degraded by enzymes present in human plasma and mycobacterial homogenates, indicating that enzymatic hydrolysis is a potential metabolic pathway. nih.gov

Table: Predicted Cytochrome P450 Inhibition for this compound

CYP IsoformPredicted to be an Inhibitor?Method/Tool
CYP1A2NoSwissADME
CYP2C19NoSwissADME
CYP2C9NoSwissADME
CYP2D6NoSwissADME
CYP3A4NoSwissADME

Data Mining and Text Mining of Scientific Literature on Dinitrobenzamides and Morpholine Derivatives

Data mining and text mining are powerful computational techniques used to extract valuable knowledge and patterns from large datasets, such as chemical libraries and scientific literature. These approaches are instrumental in modern drug discovery for identifying new lead compounds, understanding structure-activity relationships (SAR), and elucidating mechanisms of action.

Dinitrobenzamides: Data mining has been crucial in exploring the therapeutic potential of the dinitrobenzamide scaffold, particularly as antitubercular agents. Researchers have developed novel data mining procedures to search for new antitubercular compounds and identify the minimum common bioactive substructure (MCBS) across diverse chemical classes. nih.gov This involves creating in-house databases of compounds with known antimycobacterial activity and using techniques like Hologram QSAR (HQSAR) to extract active fragments from a diverse set of molecules. nih.gov For example, a substructure similarity query of the MLSMR (Molecular Libraries Small Molecule Repository) dataset led to the identification of 12 dinitrobenzamide analogs with potential activity. Computational analyses of large datasets of traditional Chinese medicine ingredients have also been used to mine for potential antitubercular hits, demonstrating the broad applicability of these methods. peerj.com Recent work on the dinitrobenzamide scaffold has involved synthesizing libraries with varied linkers and terminal groups to explore SAR and performing computational docking studies to understand their binding within the target enzyme, DprE1. preprints.org

Morpholine Derivatives: The morpholine ring is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds and its favorable properties. nih.govresearchgate.net Text mining of scientific literature, in the form of comprehensive review articles, plays a significant role in consolidating the vast amount of information on morpholine derivatives. These reviews summarize synthetic strategies, structure-activity relationships, and diverse pharmacological activities including anticancer, antiviral, and antimicrobial effects. e3s-conferences.orgresearchgate.net Such reviews highlight the versatility of the morpholine moiety, which can act as an interacting element with a biological target, a scaffold to orient other functional groups, or a modulator of pharmacokinetic properties. nih.gov By systematically analyzing thousands of publications, researchers can identify trends, for instance, how the incorporation of a morpholine ring often improves solubility, metabolic stability, and permeability, making it a valuable building block in drug design. nih.govnih.gov This systematic extraction and analysis of information from literature is a form of text mining that provides an essential knowledge base for medicinal chemists to design new and improved therapeutic agents. e3s-conferences.org

Advanced Analytical Methodologies for Research Applications of N Morpholin 4 Yl 2,4 Dinitrobenzamide

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and quantification of components within a mixture. For a compound such as N-(morpholin-4-yl)-2,4-dinitrobenzamide, various chromatographic techniques are employed to ensure the quality of research samples and to monitor chemical transformations.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and quantifying non-volatile compounds like this compound. A typical approach involves reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. ijsred.comnih.gov

Method development focuses on optimizing separation conditions to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities or degradation products. uran.ua Key parameters for optimization include the selection of the column, the composition of the mobile phase (including pH and buffer choice), the flow rate, and the column temperature. uran.uaresearchgate.net Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector set at a wavelength where the compound exhibits strong absorbance, likely determined from its UV-Vis spectrum. uran.ua

Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. nih.gov Validation demonstrates that the method is suitable for its intended purpose and involves assessing several performance characteristics. researchgate.net

Validation Parameters for a Hypothetical HPLC Method:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range. ijsred.com

Accuracy: The closeness of the test results to the true value, often assessed by spike-recovery studies. ijsred.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. uran.ua

Interactive Table: Example Validation Data for an HPLC Method for this compound This table presents hypothetical data to illustrate typical validation results.

Parameter Specification Hypothetical Result
Linearity
Range - 1-100 µg/mL
Correlation Coefficient (r²) ≥ 0.999 0.9997
Accuracy
Recovery 98.0 - 102.0% 99.5 - 101.2%
Precision
Repeatability (%RSD) ≤ 2% 0.85%
Intermediate Precision (%RSD) ≤ 2% 1.24%
Sensitivity
LOD - 0.1 µg/mL

While HPLC is suitable for the primary compound, Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable for the detection and identification of volatile and semi-volatile byproducts and impurities. shimadzu.com In the synthesis of this compound, impurities could arise from residual starting materials (e.g., morpholine) or from side reactions.

A significant concern in syntheses involving secondary amines like morpholine (B109124) is the potential formation of N-nitrosamine impurities, such as N-nitrosomorpholine (NMOR). nih.govkymos.com These compounds are classified as probable human carcinogens and must be monitored, even at trace levels. nih.govkymos.com GC-MS provides the high sensitivity and specificity required for this analysis. semanticscholar.org The sample is vaporized and separated on a GC column, and the eluted components are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that allows for definitive identification.

Interactive Table: Potential Volatile Impurities in this compound Synthesis This table lists potential impurities and their expected analytical characteristics.

Compound Name Chemical Formula Reason for Presence Detection Method
Morpholine C₄H₉NO Unreacted starting material GC-MS

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used extensively in research labs to monitor the progress of a chemical reaction. libretexts.orgresearchgate.net For the synthesis of this compound, TLC can quickly show the consumption of starting materials and the formation of the product. rochester.edu

The procedure involves spotting a small aliquot of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) alongside spots of the starting materials. rochester.edu The plate is then developed in an appropriate solvent system. By comparing the retention factor (Rf) values of the spots, a chemist can track the reaction's progress. The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding. A "co-spot," where the reaction mixture and starting material are spotted together, is used to confirm if the spots are well-separated. rochester.edu Visualization is often achieved under UV light, as the dinitrophenyl group is an excellent UV chromophore.

Interactive Table: Hypothetical TLC Monitoring of a Reaction This table illustrates how Rf values can be used to monitor a synthesis.

Compound Hypothetical Rf Value (Silica Gel, 1:1 Ethyl Acetate:Hexane) Observation
2,4-Dinitrobenzoyl chloride (Starting Material 1) 0.65 Spot diminishes over time
Morpholine (Starting Material 2) 0.15 Spot diminishes over time

Advanced Spectrophotometric and Spectrofluorometric Analysis

Spectroscopic techniques that measure the interaction of electromagnetic radiation with a substance are fundamental for elucidating molecular structure and for quantitative analysis.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. mu-varna.bg The structure of this compound, containing an aromatic ring, two nitro groups, and a carbonyl group, gives rise to a characteristic UV-Vis spectrum.

The spectrum is expected to be dominated by strong absorptions from π→π* transitions associated with the conjugated dinitrophenyl system. masterorganicchemistry.com Weaker n→π* transitions, involving the non-bonding electrons on the oxygen atoms of the carbonyl and nitro groups, may also be observed, typically at longer wavelengths. masterorganicchemistry.com

According to the Beer-Lambert Law, absorbance is directly proportional to concentration. This relationship allows for the accurate quantification of the compound in solution by creating a calibration curve of absorbance versus known concentrations.

Interactive Table: Predicted Electronic Transitions for this compound This table presents hypothetical absorption maxima based on the compound's structural motifs.

Transition Type Associated Functional Group(s) Predicted Wavelength Range (λmax) Relative Intensity
π → π* Dinitrophenyl aromatic system 200-280 nm High

Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorescent substance (a fluorophore) due to interactions with another molecule, known as a quencher. nih.gov While this compound itself is unlikely to be strongly fluorescent due to the presence of electron-withdrawing nitro groups which promote non-radiative decay, it can act as an effective quencher. The electron-deficient dinitrophenyl ring can interact with electron-rich fluorophores, leading to quenching through mechanisms like photoinduced electron transfer.

Quenching experiments can be used to study the binding affinity between this compound and fluorescent biomolecules or materials. The quenching efficiency is analyzed using the Stern-Volmer equation:

F₀ / F = 1 + Ksv[Q]

where F₀ and F are the fluorescence intensities in the absence and presence of the quencher, [Q] is the concentration of the quencher (this compound), and Ksv is the Stern-Volmer quenching constant. mdpi.com The linearity of the Stern-Volmer plot can provide insights into whether the quenching mechanism is dynamic (collisional) or static (due to complex formation). mdpi.comresearchgate.net

Interactive Table: Hypothetical Fluorescence Quenching Data This table illustrates the analysis of a quenching experiment where a fluorophore is titrated with this compound.

[Quencher] (µM) Fluorescence Intensity (a.u.) F₀ / F
0 985 1.00
10 758 1.30
20 616 1.60
30 518 1.90
40 448 2.20

| Calculated Ksv | | 3.0 x 10⁴ M⁻¹ |

Electrochemical Methods for Redox Property Characterization

Electrochemical techniques are pivotal in characterizing the redox properties of nitroaromatic compounds such as this compound. These methods provide insights into the electron transfer processes, which are fundamental to understanding the compound's potential mechanisms of action in various research applications. The presence of two nitro groups on the benzene (B151609) ring makes the compound particularly susceptible to reduction, a process that can be meticulously studied using electrochemical approaches.

Cyclic Voltammetry for Reduction Potential Determination

Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the reduction and oxidation processes of a species. For this compound, CV can be employed to determine the reduction potentials of its nitro groups. The reduction of nitroaromatic compounds typically proceeds in a stepwise manner. acs.org The first step is a single-electron reduction to form a nitro radical anion, followed by further reduction to nitroso and hydroxylamine (B1172632) intermediates, and ultimately to the corresponding amine. acs.orgdtic.mil

In a typical CV experiment for a dinitroaromatic compound in an aprotic medium, one would expect to observe two distinct reversible or quasi-reversible reduction peaks, corresponding to the sequential reduction of the two nitro groups. researchgate.net The potential at which these peaks occur provides critical information about the energy required for the reduction. For instance, studies on similar nitroaromatic compounds have shown that the first reduction potential is influenced by the electronic environment of the molecule. nih.gov The reduction of nitrobenzene (B124822) to phenylhydroxylamine, for example, occurs at half-wave potentials between -0.30 and -0.45 V at pH 7.0. nih.gov The subsequent reduction to aniline (B41778) happens at more negative potentials, around -0.55 to -0.70 V. nih.gov

Table 1: Representative Reduction Potentials of Related Nitroaromatic Compounds

CompoundReduction Potential (E½ or Epc) vs. reference electrodeConditions
Nitrobenzene-0.30 to -0.45 VpH 7.0
Phenylhydroxylamine-0.55 to -0.70 VpH 7.0
PA-824 (nitroimidazopyran)~ -0.7 V vs Ag/AgClAprotic medium
Metronidazole~ -0.9 V vs Ag/AgClAprotic medium

Note: This table presents data for analogous compounds to illustrate the expected range of reduction potentials. The exact values for this compound would need to be determined experimentally.

Hyphenated Techniques for Complex Mixture Analysis and Metabolite Identification in Research

The analysis of this compound and its potential metabolites in complex biological or environmental matrices necessitates the use of highly sensitive and selective analytical methods. Hyphenated techniques, which combine a separation method with a detection method, are indispensable for such applications.

LC-MS/MS for Trace Analysis and Mechanistic Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the trace analysis and structural elucidation of organic molecules in complex mixtures. nih.govnih.gov This technique is ideally suited for the analysis of this compound and its biotransformation products in research settings. The coupling of liquid chromatography with mass spectrometry allows for the separation of the parent compound from its metabolites and other matrix components, followed by their sensitive and specific detection. nih.gov

A hypothetical LC-MS/MS method for this compound would involve a reversed-phase HPLC separation, likely on a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid to improve ionization. nifc.gov.vniaea.org

For detection, electrospray ionization (ESI) in either positive or negative mode would be employed. Given the presence of the morpholine nitrogen, positive ion mode could be effective. The mass spectrometer would be operated in selected reaction monitoring (SRM) mode for quantitative analysis, where specific precursor-to-product ion transitions are monitored for the parent compound and its expected metabolites. nih.gov For metabolite identification, high-resolution mass spectrometry (HRMS) platforms like Q-TOF or Orbitrap are invaluable, as they provide accurate mass measurements that aid in determining the elemental composition of unknown metabolites. ijpras.com

Potential metabolic pathways for this compound that could be investigated using LC-MS/MS include the reduction of one or both nitro groups to amines, hydroxylation of the aromatic ring or the morpholine ring, and cleavage of the amide bond. The fragmentation patterns observed in the MS/MS spectra would be crucial for pinpointing the sites of metabolic modification.

Table 2: Hypothetical LC-MS/MS Parameters for the Analysis of this compound

ParameterValue/Condition
LC System
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient5% B to 95% B over 10 min
Flow Rate0.3 mL/min
MS/MS System
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Capillary Voltage3.5 kV
Desolvation Temperature350 °C
Precursor Ion (m/z)[M+H]+ of this compound
Product Ions (m/z)To be determined from fragmentation studies

Note: This table outlines a plausible starting point for method development. Actual parameters would require optimization.

Derivatization Strategies for Enhanced Analytical Detection and Separation

Derivatization is a chemical modification process used to convert an analyte into a derivative with improved properties for analytical separation and detection. research-solution.compsu.edu While LC-MS/MS is often sensitive enough for direct analysis, derivatization can be beneficial in certain research contexts, for instance, to improve chromatographic retention, enhance ionization efficiency, or enable analysis by other techniques like gas chromatography (GC).

For this compound, derivatization could be applied to its potential metabolites. For example, if the nitro groups are reduced to primary amines, these amino groups could be derivatized. Common derivatization reactions for amines include acylation or silylation. youtube.comjfda-online.com Acylation with reagents like pentafluoropropionic anhydride (B1165640) would introduce a fluorinated tag, making the derivative highly sensitive for detection by electron capture detection (ECD) in GC or enhancing its signal in mass spectrometry. jfda-online.com

Silylation, the reaction with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces active hydrogens on amines and hydroxyls with a trimethylsilyl (B98337) (TMS) group. youtube.com This increases the volatility and thermal stability of the analyte, making it more amenable to GC analysis. research-solution.com

Another potential application of derivatization would be to improve the separation of chiral metabolites. If metabolism introduces a stereocenter, derivatization with a chiral reagent can form diastereomers that can be separated on a non-chiral chromatographic column. youtube.com

Table 3: Potential Derivatization Strategies for Metabolites of this compound

Functional Group (on metabolite)Derivatization ReagentDerivative FormedAnalytical Advantage
Primary Amine (-NH2)Pentafluoropropionic anhydride (PFPA)Fluoroacyl derivativeEnhanced volatility and GC-ECD sensitivity
Primary Amine (-NH2), Hydroxyl (-OH)N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) derivativeIncreased volatility and thermal stability for GC
Carboxylic Acid (-COOH)Alkylating agent (e.g., with a benzyl (B1604629) group)EsterImproved hydrophobicity for reversed-phase LC

Potential Research Applications and Future Directions for N Morpholin 4 Yl 2,4 Dinitrobenzamide

N-(morpholin-4-yl)-2,4-dinitrobenzamide as a Research Probe or Reagent

The structure of this compound suggests its potential use as a specialized tool in research settings. The combination of a reactive nitroaromatic ring and a versatile morpholine (B109124) group makes it a candidate for several applications.

This compound can serve as a valuable building block in organic synthesis for creating more complex molecules. The morpholine-amide portion is a common feature in bioactive compounds, often introduced to enhance aqueous solubility and improve pharmacokinetic profiles. The dinitrophenyl group provides multiple reactive sites. The nitro groups can be reduced to amines, which can then be further functionalized, or they can activate the aromatic ring for nucleophilic aromatic substitution. This dual functionality allows for diverse synthetic pathways. For instance, related acylthioureas containing morpholine and nitro-aromatic structures are recognized for their versatility as building blocks in the synthesis of polydentate ligands for metal ions. nih.gov Similarly, commercially available scaffolds like 4-(morpholin-4-ylcarbonyl)aniline highlight the utility of the morpholine-benzamide substructure in synthetic campaigns. chemdiv.com

Table 1: Potential Synthetic Transformations of this compound

Reactive Site Potential Reaction Product Class Potential Application
Nitro Groups Reduction to amines Diaminobenzamide derivatives Synthesis of heterocycles, polymers, dyes
Aromatic Ring Nucleophilic Aromatic Substitution Substituted dinitrobenzamides Fine-tuning electronic/steric properties
Amide Bond Hydrolysis 2,4-dinitrobenzoic acid and morpholine Moiety cleavage/prodrug studies

Conceptually, this compound could be explored in materials science. Nitroaromatic compounds are known for their high dipole moments and potential use in creating materials with specific electronic properties. libretexts.org The presence of two nitro groups makes the aromatic ring highly electron-deficient, which could be exploited in the design of charge-transfer complexes or nonlinear optical materials. The morpholine unit can contribute to processability and solubility in organic polymers. Furthermore, the thermal instability inherent in many nitro compounds could be investigated for applications in energy-releasing materials, though this would require careful study. libretexts.org

Contributions to Fundamental Understanding of Nitroaromatic and Amide Chemistry

Studying this compound can provide deeper insights into the interplay between different functional groups, contributing to the fundamental understanding of chemical principles.

Inductive vs. Resonance Effects : The molecule is an excellent model for studying the electronic effects within a complex structure. The two powerful electron-withdrawing nitro groups significantly influence the reactivity of the aromatic ring and the properties of the amide linkage. libretexts.orgnih.gov

Amide Bond Characteristics : The electron density on the amide nitrogen is heavily influenced by the dinitrophenyl ring. This is expected to decrease the basicity of the amide nitrogen and increase the acidity of the N-H proton (if present in a related primary or secondary amide) far more than a simple phenyl ring would. masterorganicchemistry.com Detailed spectroscopic and crystallographic analysis of the compound could provide precise data on bond lengths, angles, and electron distribution, helping to refine theoretical models of amide resonance. nih.gov

Intramolecular Interactions : Research could focus on potential intramolecular hydrogen bonding or other through-space interactions between the morpholine oxygen and the ortho-nitro group, which could influence the molecule's conformation and reactivity.

Development of Novel Analytical Standards and Reference Materials for Research

For any compound used in industrial or pharmaceutical research, the availability of a highly purified analytical standard is crucial for quality control, quantitative analysis, and regulatory compliance. scbt.com If derivatives of this compound become subjects of pharmaceutical, agrochemical, or materials science research, the parent compound itself would be essential as a reference material. scbt.com It could be used to calibrate analytical instruments and validate methods for detecting and quantifying related substances in complex mixtures, such as environmental samples or biological matrices. scbt.commolteklifescience.com

Exploration of this compound as a Lead Compound for Further Academic Research

The structural motifs within this compound are present in numerous biologically active molecules, making it a promising starting point for medicinal chemistry research.

Anticancer Research : The 2,4-dinitrobenzamide (B3032253) core is structurally related to compounds like 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB1954), a prodrug known for its use in enzyme-directed cancer therapy. nih.gov The nitro groups can be bioreduced in hypoxic tumor environments to generate cytotoxic species. The morpholine group is frequently incorporated into drug candidates to improve their pharmacological properties. researchgate.net

Antimicrobial Research : The morpholine ring is a key component in various compounds with demonstrated antimicrobial activity. nih.govresearchgate.net For example, series of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides have shown significant activity against Mycobacterium tuberculosis. nih.gov Exploring modifications of the dinitrobenzamide scaffold could lead to new classes of antimicrobial agents.

Probe Development : The core structure could be adapted to create research probes. For instance, by replacing a nitro group with a radionuclide or a fluorescent tag, the molecule could be developed into an imaging agent, similar to how other morpholine-containing amides have been labeled for SPECT imaging. nih.gov

Table 2: Bioactive Scaffolds Related to this compound

Related Scaffold Biological Activity Reference
5-(Aziridin-1-yl)-2,4-dinitrobenzamide (CB1954) Anticancer Prodrug nih.gov
4-(Morpholin-4-yl)-N'-(arylidene)benzohydrazides Antimycobacterial nih.gov
N-(Morpholin-4-yl)-pyrazole-carboxamides Cannabinoid Receptor (CB1) Antagonists nih.gov

Emerging Research Areas and Unexplored Facets of Dinitrobenzamide Chemistry

Future research on this compound and related structures could venture into several modern areas of chemistry.

Prodrug Design : Building on the concept of CB1954, new dinitrobenzamide derivatives could be designed as prodrugs activated by specific enzymes, a strategy known as Antibody-Directed Enzyme Prodrug Therapy (ADEPT) or Gene-Directed Enzyme Prodrug Therapy (GDEPT). nih.gov

Covalent Inhibitors : The electron-deficient aromatic ring could be designed to react covalently with nucleophilic residues (like cysteine) in specific protein targets, a strategy of growing interest in drug discovery.

Flow Chemistry : The synthesis of nitroaromatic compounds can involve hazardous conditions. Applying flow chemistry could enable safer and more controlled production of this compound and its derivatives, facilitating their exploration for various applications. nih.gov

Biocatalysis : Investigating the enzymatic reduction of the nitro groups using nitroreductases could not only be relevant for prodrug activation but also for developing greener synthetic pathways to the corresponding amino derivatives.

Interdisciplinary Research Opportunities for this compound

While dedicated research on this compound is not extensively documented in publicly available literature, its chemical structure, combining a reactive dinitrobenzamide core with a versatile morpholine moiety, presents a wealth of potential for exploration across diverse scientific fields. The inherent properties of its constituent parts suggest that this compound could serve as a valuable molecular scaffold or a subject of study in materials science, medicinal chemistry, and computational science, fostering a range of interdisciplinary research collaborations.

The primary opportunities arise from the unique combination of the electron-deficient dinitroaromatic ring, the hydrogen-bonding capabilities of the amide linker, and the favorable pharmacokinetic profile often conferred by the morpholine group.

Medicinal Chemistry and Chemical Biology

The dinitrobenzamide scaffold is a recognized "privileged structure" in medicinal chemistry. Specifically, 3,5-dinitrobenzamide (B1662146) derivatives have been extensively investigated as a promising class of anti-tuberculosis agents. nih.govnih.govrsc.orgresearchgate.net These compounds are believed to act as inhibitors of decaprenylphosphoryl-β-D-ribose oxidase (DprE1), an essential enzyme for the survival of Mycobacterium tuberculosis. nih.govnih.gov Research has involved the synthesis of extensive libraries with various substituents, including cyclic amines, to optimize activity. nih.gov This positions this compound as a candidate for antimicrobial screening and development.

Furthermore, dinitrobenzamide derivatives have shown potential in other therapeutic areas. The analogue 5-(aziridin-1-yl)-2,4-dinitrobenzamide (CB 1954) is a known antitumor prodrug activated by specific reductases found in tumor cells. researchgate.netnih.gov Studies on other 3,5-dinitrobenzamide derivatives have also revealed antifungal properties, particularly against Candida species. researchgate.net

Potential Research Directions:

Synthesis and evaluation of this compound for activity against Mycobacterium tuberculosis, including resistant strains. rsc.org

Screening for antifungal and anticancer activity, drawing parallels with existing dinitrobenzamide-based agents. researchgate.netresearchgate.net

Use as a parent compound to generate a library of derivatives for structure-activity relationship (SAR) studies. rsc.org

Materials Science and Crystal Engineering

The structure of this compound is rich with features conducive to the design of novel materials. The molecule possesses:

An N-H group (hydrogen bond donor).

Multiple oxygen atoms in the nitro and amide groups, plus the morpholine ether oxygen (hydrogen bond acceptors).

An electron-deficient π-system in the dinitrophenyl ring, capable of engaging in π-π stacking interactions.

These features allow for the construction of predictable and robust supramolecular architectures. The crystal structure of a related compound, N-[(Morpholin-4-yl)carbonothioyl]-4-nitrobenzamide, reveals a network of intermolecular N—H⋯O hydrogen bonds and π–π stacking interactions that organize the molecules into a three-dimensional array. nih.gov This suggests that this compound could be a versatile building block for crystal engineering.

Potential Research Directions:

Investigation of the solid-state structure and polymorphism of the compound.

Design and synthesis of co-crystals with other molecules to create materials with tailored properties (e.g., altered solubility, stability, or optical characteristics).

Exploration of its potential for creating porous materials or frameworks through self-assembly.

Computational and Theoretical Chemistry

In silico methods are indispensable for predicting the properties of novel compounds and guiding experimental research. Computational studies are frequently paired with synthetic and biological evaluations of dinitrobenzamide derivatives to rationalize their activity. nih.govnih.govresearchgate.net

Quantum chemical calculations can be employed to determine the electronic structure, molecular geometry, and spectroscopic properties of this compound. Molecular docking simulations could predict its binding affinity and mode of interaction with various biological targets, such as the DprE1 enzyme, providing a rationale for its potential bioactivity before undertaking costly synthesis. nih.gov

Potential Research Directions:

Density Functional Theory (DFT) calculations to predict structural parameters, vibrational frequencies, and electronic properties.

Molecular docking studies to screen the compound against a panel of enzymes and receptors relevant to diseases like tuberculosis or cancer. nih.gov

Molecular dynamics simulations to assess the stability of the compound within a biological binding pocket.

Environmental Chemistry

Nitroaromatic compounds are of significant environmental interest due to their widespread use and potential persistence and toxicity. Research into the environmental fate and degradation of this compound would be a pertinent interdisciplinary field, bridging organic chemistry with environmental science and toxicology.

Potential Research Directions:

Studies on the biodegradation and photodegradation pathways of the compound.

Assessment of its potential aquatic toxicity and impact on soil microorganisms.

Development of analytical methods for its detection and quantification in environmental samples.

The following table summarizes the interdisciplinary research potential.

Research FieldKey Molecular FeaturesPotential Research Questions
Medicinal Chemistry 2,4-Dinitrobenzamide core, Morpholine moietyCan it inhibit M. tuberculosis DprE1? nih.govnih.gov Does it possess antifungal or anticancer properties? researchgate.netresearchgate.net
Materials Science H-bond donors/acceptors, π-systemWhat are its solid-state packing and polymorphic forms? Can it form co-crystals with desired properties? nih.gov
Computational Chemistry Entire molecular structureWhat are its predicted electronic and spectroscopic properties? How does it dock with biological targets? nih.govresearchgate.net
Environmental Chemistry Nitroaromatic groupsHow does it behave in the environment? What are its degradation products and toxicity profile?

Conclusion and Summary of Research Significance

Synthesis of Key Academic Findings and Insights

While dedicated research on N-(morpholin-4-yl)-2,4-dinitrobenzamide is not extensively documented in publicly available literature, a wealth of information on its core components—the 2,4-dinitrobenzamide (B3032253) moiety and the morpholine (B109124) ring—provides a strong foundation for understanding its potential properties and significance.

The dinitrobenzamide scaffold, particularly the 3,5-dinitro isomer, has been the subject of significant academic inquiry, primarily in the field of medicinal chemistry. Studies have consistently demonstrated the potent biological activities of dinitrobenzamide derivatives, especially as antimycobacterial and antifungal agents. nih.govresearchgate.net Research into 3,5-dinitrobenzamide (B1662146) derivatives has revealed that the presence of the two nitro groups is often crucial for their mechanism of action. benthamdirect.com These groups can be bio-activated within target organisms, leading to the generation of reactive nitrogen species that can disrupt essential cellular processes. For instance, in the context of tuberculosis research, dinitrobenzamide compounds have been identified as inhibitors of the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), which is essential for the synthesis of the mycobacterial cell wall. nih.govsemanticscholar.org

The morpholine ring is a well-established pharmacophore in drug discovery, frequently incorporated into molecules to enhance their physicochemical properties. Its presence can improve aqueous solubility, metabolic stability, and bioavailability. The synthesis of various morpholine-containing compounds is well-documented, often involving the reaction of an amine with a suitable electrophile. nih.govchemrxiv.orgnih.gov The inclusion of a morpholine moiety can also influence the biological activity of a molecule by participating in hydrogen bonding or by altering its conformation and binding affinity to biological targets.

By synthesizing these findings, it can be inferred that this compound likely possesses significant biological activity, potentially as an antimicrobial agent. The dinitroaromatic system provides the structural basis for bio-activation, while the morpholine ring could enhance its drug-like properties, making it a promising candidate for further investigation.

Broader Implications for Fundamental Chemical and Biological Sciences

The study of this compound and its analogues holds broader implications for several scientific disciplines.

From a chemical science perspective, the synthesis and characterization of this compound would contribute to the understanding of structure-activity relationships (SAR) within the dinitrobenzamide class. Investigating the impact of the 2,4-dinitro substitution pattern, as opposed to the more commonly studied 3,5-dinitro pattern, could provide valuable insights into the electronic and steric requirements for biological activity. Furthermore, exploring different synthetic routes to this and related compounds can lead to the development of more efficient and versatile chemical methodologies.

In the realm of biological sciences , the evaluation of this compound's biological activity could uncover new therapeutic leads. If found to be a potent antimicrobial agent, it could serve as a starting point for the development of new drugs against resistant pathogens. Elucidating its mechanism of action would not only be crucial for its own development but could also reveal novel biological targets and pathways that could be exploited for therapeutic intervention. The potential for this class of compounds to act as prodrugs, activated by specific enzymes within the target organism, is a particularly exciting area of research with implications for developing highly selective and less toxic therapies.

The systematic study of such compounds contributes to the broader understanding of how small molecules interact with biological systems, a fundamental aspect of chemical biology and drug discovery.

Unanswered Questions and Future Research Frontiers for this compound

The current body of knowledge, while providing a strong theoretical framework, leaves many questions unanswered regarding this compound. These knowledge gaps represent exciting frontiers for future research.

Key Unanswered Questions:

Synthesis and Characterization: What is the most efficient and scalable synthetic route to produce high-purity this compound? What are its detailed physicochemical properties, including its crystal structure, solubility, and stability?

Biological Activity Spectrum: What is the full spectrum of its biological activity? Does it exhibit significant antibacterial, antifungal, anticancer, or other therapeutic properties? How does its potency compare to existing drugs and to its 3,5-dinitro isomer?

Mechanism of Action: If biologically active, what is its precise mechanism of action? Does it target specific enzymes like DprE1, or does it have a different mode of action? Is it a prodrug that requires metabolic activation?

Structure-Activity Relationship (SAR): How does the 2,4-dinitro substitution pattern influence its biological activity compared to other dinitro isomers? What is the role of the morpholine ring in its activity and pharmacokinetic properties?

Future Research Frontiers:

Synthesis and Library Development: The immediate priority is the development of a robust synthetic protocol for this compound. Following this, the synthesis of a library of related analogues with variations in the amine moiety and the substitution pattern on the benzamide (B126) ring would be crucial for a comprehensive SAR study.

Comprehensive Biological Screening: The synthesized compounds should undergo extensive biological screening against a wide range of targets, including various bacterial and fungal strains, as well as cancer cell lines.

Mechanistic Studies: For any identified "hit" compounds, detailed mechanistic studies should be undertaken. This would involve identifying the molecular target(s), studying the kinetics of interaction, and investigating any metabolic activation pathways.

Computational Modeling: In silico studies, such as molecular docking and molecular dynamics simulations, can be employed to predict the binding modes of these compounds to potential targets and to guide the design of more potent analogues. benthamdirect.com

The exploration of this compound represents a compelling opportunity to expand the chemical toolbox for drug discovery and to deepen our understanding of the fundamental principles that govern the interaction of small molecules with biological systems.

Q & A

Q. Q1. What are the optimized synthetic routes for N-(morpholin-4-yl)-2,4-dinitrobenzamide, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via a multi-step process:

Diazotization : React 2,4-dinitrobenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate .

Amidation : Couple the acyl chloride with morpholine under basic conditions (e.g., triethylamine) in anhydrous dichloromethane or ethyl acetate.

Purification : Use flash chromatography (silica gel, CH₂Cl₂:MeOH 10:0.5) or recrystallization for high purity (>95%) .
Critical Factors :

  • Temperature control (20–25°C for amidation) to avoid nitro group decomposition.
  • Stoichiometric excess of morpholine (1.5–2.0 equiv) to drive the reaction to completion .

Advanced Analytical Techniques

Q. Q2. How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) for this compound?

Answer:

  • ¹H NMR : Expect aromatic protons at δ 8.4–8.6 ppm (dinitrobenzene), NH protons (exchangeable) at δ 11.0 ppm, and morpholine protons as a multiplet at δ 3.6–3.8 ppm. Discrepancies may arise from solvent polarity (DMSO vs. CDCl₃) or residual water .
  • IR : Confirm C=O stretch at 1670–1620 cm⁻¹ and NO₂ asymmetric/symmetric stretches at 1530–1340 cm⁻¹. Use KBr pellets to minimize baseline noise .
  • HPLC : Monitor purity (>98%) with a C18 column (acetonitrile/water gradient) to detect nitro-reduction byproducts .

Biological Activity and Mechanisms

Q. Q3. What experimental strategies are recommended to evaluate the insecticidal or anticancer potential of this compound?

Answer:

  • Insecticidal Assays :
    • Use Aulacaspis tubercularis larvae in dose-response studies (10–100 ppm). Calculate corrected mortality (%) as GM=AB×100\text{GM} = \frac{A}{B} \times 100, where AA = cumulative mortality and BB = days post-application .
    • Compare with commercial insecticides (e.g., imidacloprid) for efficacy benchmarks.
  • Anticancer Screening :
    • Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–50 µM.
    • Investigate apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3 activation .

Data Contradictions and Reproducibility

Q. Q4. How should researchers address conflicting bioactivity data across studies?

Answer:

  • Source Analysis : Verify substituent effects. For example, replacing morpholine with piperazine in analogs alters logP and target binding .
  • Dosage Consistency : Ensure equivalent molar concentrations (e.g., 10 µM vs. 10 µg/mL).
  • Control Experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤0.1%) .

Structure-Activity Relationship (SAR) Studies

Q. Q5. What substituent modifications enhance the compound’s bioactivity while maintaining stability?

Answer:

  • Nitro Group Position : 2,4-dinitro substitution improves electron-withdrawing effects, enhancing reactivity vs. mono-nitro analogs .
  • Morpholine Optimization : Replace morpholine with thiomorpholine for increased lipophilicity (clogP +0.5) and blood-brain barrier penetration .
  • Benzamide Modifications : Fluorine substitution at the benzamide para position boosts metabolic stability (t½ > 2 hrs in liver microsomes) .

Stability and Degradation Pathways

Q. Q6. What are the key degradation products under physiological conditions, and how can they be mitigated?

Answer:

  • Hydrolysis : The morpholine ring may hydrolyze in acidic conditions (pH < 4), forming 2,4-dinitrobenzoic acid. Stabilize with lyophilization or PEG-based formulations .
  • Photodegradation : Nitro groups degrade under UV light. Store in amber vials at -20°C and add antioxidants (e.g., BHT) .

Comparative Studies with Analogs

Q. Q7. How does this compound compare to its closest analogs in target selectivity?

Answer:

Analog Key Feature Bioactivity Reference
N-(piperazin-1-yl)-2,4-dinitrobenzamide Piperazine instead of morpholineHigher solubility (logS +0.3) but reduced cytotoxicity (IC50 25 µM vs. 15 µM)
N-(thiomorpholin-4-yl)-2,4-dinitrobenzamide Sulfur in morpholine ringImproved logP (+0.7) and CNS penetration
N-(2-methoxyphenyl)-2,4-dinitrobenzamide Aromatic amine substitutionEnhanced insecticidal activity (LC50 8 ppm vs. 12 ppm)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.